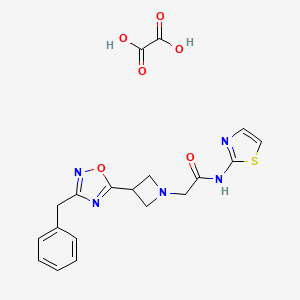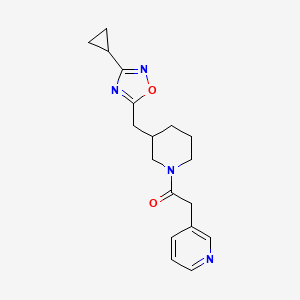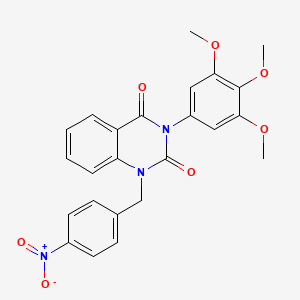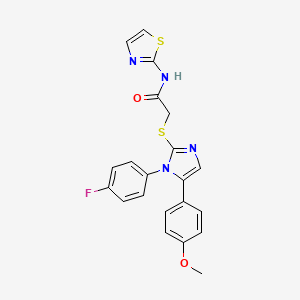![molecular formula C26H23FN2O5S B2487107 N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866808-79-9](/img/structure/B2487107.png)
N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide, involves complex organic reactions. A practical synthesis route for related quinolin-6-yl acetamide derivatives has been described through the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, achieving a purity of >99% (Ma Wenpeng et al., 2014). Another synthesis involves intramolecular cyclization utilizing the Pummerer reaction as a key step, demonstrating the chemical versatility of acetamide-based compounds (J. Toda et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through X-ray crystallography and spectral data analysis. For instance, compounds exhibiting similar structural frameworks have been characterized, revealing insights into the arrangement of their molecular components and how these contribute to their chemical behavior (I. Celik et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, reflecting their reactivity and functional versatility. For example, the reaction of quinazolinone with chlorosulfonic acid followed by amidation illustrates the compound's ability to participate in complex chemical transformations (Hayun et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. The solvated crystal structure of a related compound provides insights into its interaction with solvents and the formation of hydrogen bonds and π-π stacking interactions, contributing to the stability and solubility of the compound (I. Celik et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are essential for the application of these compounds in synthetic chemistry and potential therapeutic uses. Studies on the modification of quinoline derivatives to improve their chemical properties and biological activity highlight the ongoing efforts to optimize these compounds for various applications (Xiao-meng Wang et al., 2015).
Applications De Recherche Scientifique
Structural Aspects and Fluorescence Properties
Research on structurally similar compounds, such as amide-containing isoquinoline derivatives, has been conducted to explore their crystal structures and fluorescence properties. These studies reveal how modifications in the chemical structure can influence physical properties and interactions, potentially leading to applications in materials science and sensing technologies. For instance, the creation of host-guest complexes with enhanced fluorescence emission indicates the relevance of structural studies in designing novel luminescent materials (Karmakar, Sarma, & Baruah, 2007).
Cytotoxic Activity of Novel Sulfonamide Derivatives
Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, showcasing the potential of these compounds in therapeutic applications. The examination of novel sulfonamide derivatives, including those with quinoline and isoquinoline moieties, demonstrates significant anticancer activities, highlighting the importance of chemical synthesis in drug discovery and development (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Analgesic Capsaicinoids and Crystal Structures
The determination of crystal structures for compounds with analgesic properties, such as certain capsaicinoids, further exemplifies the application of chemical research in understanding the molecular basis of pharmacological effects. These studies not only shed light on the conformational preferences of bioactive molecules but also provide a foundation for designing analogs with improved efficacy and safety profiles (Park, Park, Lee, & Kim, 1995).
Modafinil and Transporter Modulation
Research on compounds like modafinil, which modulates neurotransmitter transporters, underscores the significance of chemical research in elucidating mechanisms of action for cognitive enhancers and other neuropsychiatric drugs. These findings not only contribute to our understanding of drug-receptor interactions but also aid in the rational design of new agents for the treatment of neurological disorders (Madras et al., 2006).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-16-4-10-22(17(2)12-16)28-25(30)15-29-14-24(35(32,33)20-8-5-18(27)6-9-20)26(31)21-13-19(34-3)7-11-23(21)29/h4-14H,15H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQRBSTVZWBGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 1-benzyl-2-((2,3-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2487025.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)


![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)
![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)



![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2487046.png)